molecular formula C8H10BFO3 B7590647 (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid

(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid

Cat. No.: B7590647
M. Wt: 183.97 g/mol
InChI Key: GLPFHUUBGLZPDI-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methyl groups. It is used as a reagent in the synthesis of complex organic molecules and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation of the boronic acid group

Scientific Research Applications

(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of drug candidates, particularly those targeting cancer and inflammatory diseases.

    Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The primary mechanism of action for (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The fluoro, methoxy, and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • (2-Fluoro-3-methoxyphenyl)boronic acid
  • (2-Fluoro-4-methoxyphenyl)boronic acid
  • (2-Fluoro-3-methylphenyl)boronic acid

Comparison: (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is unique due to the specific arrangement of its substituents, which can affect its reactivity and selectivity in chemical reactions. For example, the presence of both fluoro and methoxy groups can enhance its electron-donating and electron-withdrawing properties, making it a versatile reagent in various synthetic applications. Compared to its analogs, this compound may offer improved performance in certain reactions due to these unique electronic effects.

Properties

IUPAC Name

(2-fluoro-3-methoxy-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-4-6(9(11)12)7(10)8(5)13-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPFHUUBGLZPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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